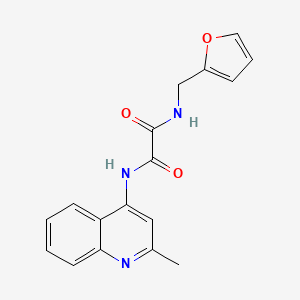

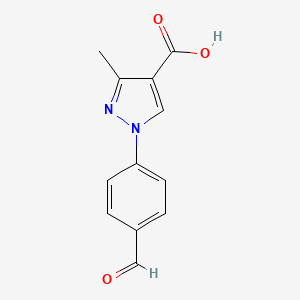

![molecular formula C10H18ClN B2947105 Dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride CAS No. 2470440-82-3](/img/structure/B2947105.png)

Dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride is a useful research compound. Its molecular formula is C10H18ClN and its molecular weight is 187.71. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Dispiro compounds have shown promising results in antitumor activities. For example, certain dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine]-2(1H),4′′-diones exhibited higher potency against HeLa (cervical) tumor cell lines than cisplatin, and others were more potent against HepG2 (liver) carcinoma cell lines compared to doxorubicin hydrochloride. These findings were supported by in vitro Sulfo-Rhodamine-B bio-assays, highlighting the potential of dispiro compounds in cancer treatment (Girgis et al., 2015).

Immunomodulatory Effects

Studies on azaspiranes, a class of immunomodulatory agents, revealed that certain spiro compounds, such as spirogermanium, possess antiarthritic and suppressor cell-inducing activities. Structure-activity relationship studies found that silicon and carbon analogues of spirogermanium retained both antiarthritic and immunosuppressive activities. This suggests potential therapeutic applications in autoimmune diseases and tissue transplantation (Badger et al., 1990).

Synthesis and Chemical Properties

Research on dispirooxindole derivatives, synthesized via 1,3-dipolar cycloaddition of azomethine ylides, has contributed to the understanding of their regioselectivities and yields. These studies provide insights into the chemical properties and potential applications of dispiro compounds in various fields (Xiao et al., 2013).

Antimicrobial and Antifungal Activity

A new class of spiro pyrrolidines has been screened for antibacterial and antifungal activity, showing effectiveness against ten human pathogenic bacteria and four dermatophytic fungi. This highlights the potential use of dispiro compounds in developing new antimicrobial and antifungal agents (Raj et al., 2003).

QSAR Analysis of Anti-oncological Activity

Quantitative structure-activity relationship (QSAR) studies on spiro-alkaloids have identified important parameters governing their antitumor properties. These studies help in understanding the relationship between chemical structure and biological activity, facilitating the design of more effective anticancer drugs (Girgis et al., 2015).

Properties

IUPAC Name |

dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N.ClH/c11-7-8-9(3-1-4-9)10(8)5-2-6-10;/h8H,1-7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSESMUPXIZUEAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C(C23CCC3)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

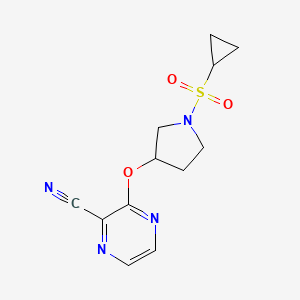

![(E)-ethyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2947024.png)

![N,N-diethyl-4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2947025.png)

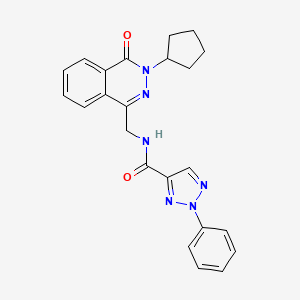

![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N2,N4-bis(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B2947036.png)

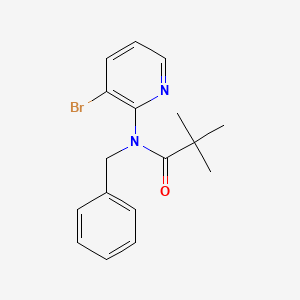

![7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2947040.png)

![2-{4-[(ethylsulfonyl)amino]phenoxy}-N-(2-methoxyethyl)nicotinamide](/img/structure/B2947042.png)